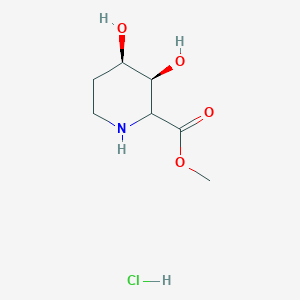

Methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate;hydrochloride

描述

Methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate hydrochloride is a piperidine derivative characterized by stereospecific hydroxyl groups at the 3S and 4R positions, a methyl ester at position 2, and a hydrochloride salt. Piperidine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility and ability to mimic bioactive molecules. Though direct data on this compound are absent in the provided evidence, analogous piperidine derivatives are frequently employed as intermediates in drug synthesis, particularly for central nervous system (CNS) agents or enzyme inhibitors .

属性

IUPAC Name |

methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4.ClH/c1-12-7(11)5-6(10)4(9)2-3-8-5;/h4-6,8-10H,2-3H2,1H3;1H/t4-,5?,6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUAHKXIVVUJAE-PATRPMPQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(C(CCN1)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1[C@@H]([C@@H](CCN1)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate typically involves the enantioselective multistage synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid. A key step in this process is the one-pot azide reductive cyclization of an aldehyde intermediate . This intermediate can then be further modified to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the use of catalysts to enhance yield and purity.

化学反应分析

Types of Reactions

Methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carboxylate group can be reduced to an alcohol.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to substitute hydroxyl groups with halides.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halides or other substituted derivatives.

科学研究应用

Methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the synthesis of various industrial chemicals and materials.

作用机制

The mechanism of action of Methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and carboxylate moiety allow it to form hydrogen bonds and ionic interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The exact molecular targets and pathways are still under investigation, but its structure suggests it could modulate various biochemical processes .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes structural, physicochemical, and application-based differences between the target compound and analogous piperidine derivatives:

*Estimated molecular formula and weight based on structural similarity.

Key Comparative Insights:

Structural Variations: The target compound’s 3S,4R-dihydroxyl groups distinguish it from fluorinated (e.g., ) or aryl-substituted analogs (e.g., ). These hydroxyls may enhance hydrophilicity compared to lipophilic substituents like fluorine or phenyl groups.

Physicochemical Properties: The melting point of Paroxetine impurity A (175–177°C, ) suggests higher crystallinity than the fluorinated antidepressant candidate in (149–150°C). Polarity: Dihydroxyl groups in the target likely increase aqueous solubility relative to nonpolar analogs like the 4-fluorophenyl derivative ().

Applications :

- Piperidine hydrochlorides with aryl or heteroaryl groups (e.g., benzodioxol in , pyrimidine in ) are often bioactive, targeting receptors or enzymes.

- Chiral intermediates (e.g., ) are critical for asymmetric synthesis, whereas the target’s stereochemistry may be tailored for specific pharmacological activity.

Research Findings and Limitations

- Piperidine hydroxylation and esterification protocols from analogous studies may be extrapolated .

- Pharmacological Data : and highlight the importance of stereochemistry in bioactivity, but the target’s specific effects remain unstudied.

- Safety and Stability: The dihydroxyl groups may confer susceptibility to oxidation, necessitating stabilization strategies (e.g., prodrug formulation) absent in non-hydroxylated analogs .

生物活性

Methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate;hydrochloride is a piperidine derivative characterized by its two hydroxyl groups at the 3 and 4 positions, a carboxylate group at the 2 position, and a methyl ester group. This compound has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease and other therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C₇H₁₃ClN₁O₄

- Molecular Weight : 211.64 g/mol

- CAS Number : 2419076-93-8

Synthesis and Preparation

The synthesis of Methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate typically involves enantioselective multistage synthesis techniques. A notable method includes a one-pot azide reductive cyclization of an aldehyde intermediate, which allows for the effective formation of the desired stereochemistry.

The biological activity of Methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate is primarily attributed to its structural features that facilitate interactions with various biological targets. The hydroxyl groups enable hydrogen bonding and ionic interactions with biomolecules, potentially influencing enzyme activity and receptor binding.

Therapeutic Applications

Research has indicated several therapeutic applications for this compound:

- Alzheimer's Disease Treatment : The compound has been investigated for its ability to inhibit beta-secretase enzymes, which play a critical role in the formation of amyloid plaques associated with Alzheimer's disease .

- Neuroprotective Effects : Studies suggest that it may exhibit neuroprotective properties through modulation of neurotransmitter systems and reduction of oxidative stress .

- Opioid Receptor Interaction : Preliminary findings indicate potential interactions with opioid receptors, which could lead to analgesic effects or modulation of pain pathways .

Research Findings

A comprehensive review of literature reveals various studies exploring the biological effects of Methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate:

Case Study 1: Neuroprotective Effects in Animal Models

A study conducted on mice demonstrated that administration of Methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate resulted in significant improvements in cognitive function and memory retention compared to control groups. The study highlighted reductions in markers associated with neuroinflammation and oxidative stress.

Case Study 2: In Vitro Analysis on Neuronal Cells

In vitro experiments using cultured neuronal cells showed that treatment with this compound led to increased cell viability and reduced apoptosis rates under conditions mimicking oxidative stress. These findings support its potential as a neuroprotective agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。